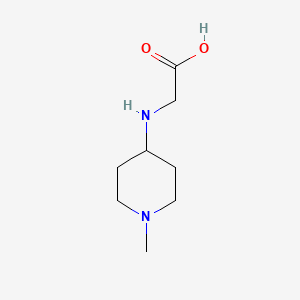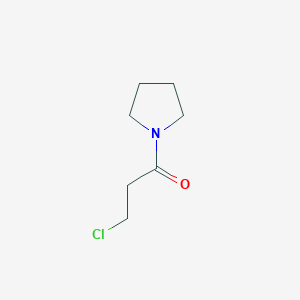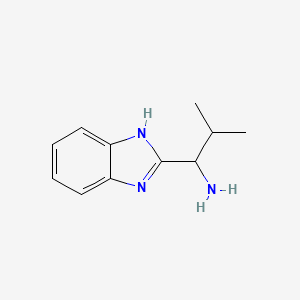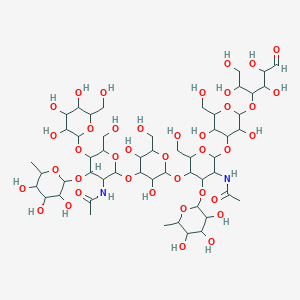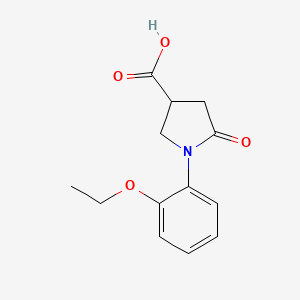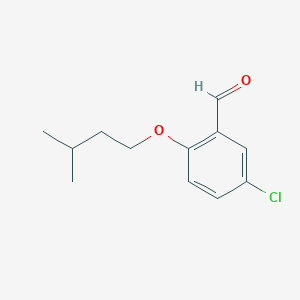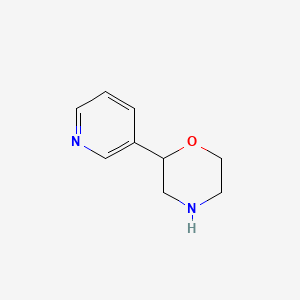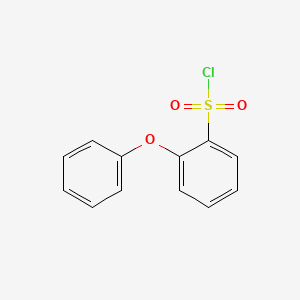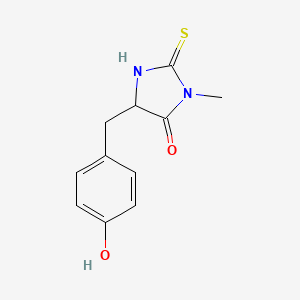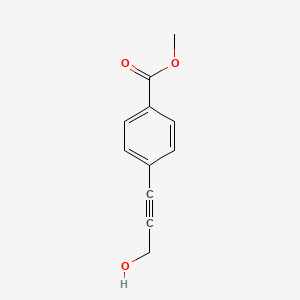
Methyl 4-(3-hydroxyprop-1-ynyl)benzoate
Descripción general
Descripción
Methyl 4-(3-hydroxyprop-1-ynyl)benzoate: is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is a derivative of benzoic acid where a hydroxyprop-1-ynyl group is attached to the benzene ring, and the carboxylic acid group is esterified with methanol.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxybenzoic acid and propargyl alcohol .
Reaction Steps:
Esterification: The resulting compound is then esterified with methanol under acidic conditions to yield This compound .
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Catalysts: Various catalysts, such as sulfuric acid or p-toluenesulfonic acid , are used to facilitate the esterification reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form 4-(3-hydroxyprop-1-ynyl)benzoic acid .
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide or potassium permanganate .
Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride .
Substitution: Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation Products: 4-(3-hydroxyprop-1-ynyl)benzoic acid.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 4-(3-hydroxyprop-1-ynyl)benzoate is a compound used in proteomics research
Biochemical Pathways
As a compound used in proteomics research , it may interact with proteins and influence their function, potentially affecting various biochemical pathways.
Result of Action
As a compound used in proteomics research , it may have effects on protein function and expression, but specific effects are yet to be determined.
Comparación Con Compuestos Similares
Methyl 3-hydroxybenzoate
Methyl 4-hydroxybenzoate
Methyl 4-ethynylbenzoate
Uniqueness: Methyl 4-(3-hydroxyprop-1-ynyl)benzoate is unique due to the presence of the hydroxyprop-1-ynyl group, which imparts distinct chemical properties compared to its analogs.
This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and serve as an intermediate in complex syntheses highlights its importance in the field of chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLBWNWKBXCHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403410 | |
| Record name | methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61266-36-2 | |
| Record name | methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)
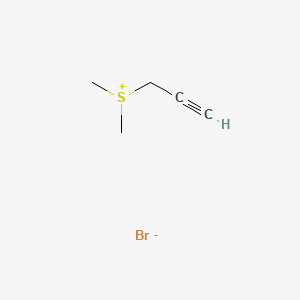
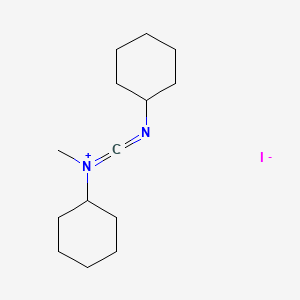
![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)
